molecular formula C18H11F2N5O2 B2360353 2-fluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 919844-18-1

2-fluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No. B2360353
CAS RN: 919844-18-1
M. Wt: 367.316
InChI Key: LHIJMXXOWRDGPC-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 2,3-diphenylfurans . The IUPAC name is N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide .


Synthesis Analysis

The compound can be prepared following a method used for the preparation of similar compounds, employing specific reactants in certain proportions to afford the pure compound . The synthesis involves a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid triphenylphosphine, and palladium (II) acetate catalyst .


Molecular Structure Analysis

The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis . The 1 H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .


Chemical Reactions Analysis

The compound was tested in a concentration range of 0.0002–10 mM, and a dose–response curve was plotted for each compound .


Physical And Chemical Properties Analysis

The compound appears as a white powder . The chemical formula is C22H26F2N2O and the molecular weight is 372.45 .

Scientific Research Applications

Synthesis and Derivative Development

  • A study by Eleev, Kutkin, and Zhidkov (2015) discusses the synthesis of fluorocontaining substituted amides of 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid and substituted 5-aryl-6-aryl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidine-4-ones, which are related to the chemical structure (Eleev, Kutkin, & Zhidkov, 2015).

Application in Medical Imaging

  • Research by Xu et al. (2012) explored 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging with Positron Emission Tomography (PET), demonstrating the potential of such compounds in medical diagnostics (Xu et al., 2012).

Anticancer and Anti-Inflammatory Potential

  • Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities, indicating potential therapeutic applications (Rahmouni et al., 2016).
  • Liu et al. (2016) synthesized and evaluated the biological activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide, which showed significant inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).
  • Raffa et al. (2009) synthesized pyrazolo[3,4‐d]pyrimidine derivatives that showed a superior inhibitory profile against COX‐2, indicating potential use as anti-inflammatory agents (Raffa et al., 2009).

Miscellaneous Applications

  • Hebishy et al. (2020) described the synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding derivatives, showing significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).
  • Patel et al. (2004) utilized 4,5-Diaryl-1H-pyrazole-3-ol as a template to synthesize compounds as potential COX-2 inhibitors, which could be relevant in the context of inflammation and pain management (Patel et al., 2004).

Safety And Hazards

The compound has several hazard statements including H226 - H301 - H315 - H319 - H335 .

Future Directions

The compound and its derivatives play an important role in some biological activities in medicine. They are used for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions . Further studies could explore its potential as a drug agent, given the stability of the C-F bond and the potential to increase the binding affinity of the protein–ligand complex .

properties

IUPAC Name

2-fluoro-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N5O2/c19-11-5-7-12(8-6-11)25-16-14(9-22-25)18(27)24(10-21-16)23-17(26)13-3-1-2-4-15(13)20/h1-10H,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIJMXXOWRDGPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

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